molecular formula C14H19ClN2O2 B1294085 4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-27-8

4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1294085
CAS No.: 886364-27-8
M. Wt: 282.76 g/mol
InChI Key: BRVJAQILUHAISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS: 886364-27-8) is a synthetic benzodiazepine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at position 4 and a chlorine substituent at position 6. It is a colorless liquid with a boiling point of 397.5°C (760 mmHg) and a density of 1.177 g/cm³, primarily used in industrial and scientific research as a versatile intermediate . The Boc group enhances its stability during synthetic processes, making it a precursor for further functionalization in medicinal chemistry and drug development.

Properties

IUPAC Name

tert-butyl 8-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-7-6-16-12-8-11(15)5-4-10(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVJAQILUHAISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649618
Record name tert-Butyl 8-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-27-8
Record name tert-Butyl 8-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-1,2,3,5-tetrahydrobenzo[e][1,4]diazepine-4-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-diamine and a ketone or aldehyde.

    Introduction of the Chlorine Atom: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Protection with Boc Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Azides, nitriles, or other substituted derivatives.

    Deprotected Amine: 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine.

    Oxidized and Reduced Derivatives: N-oxides or dihydro compounds.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Benzodiazepines are widely recognized for their anticonvulsant properties. Research has indicated that derivatives like 4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine may exhibit similar effects. Studies have shown that modifications in the diazepine structure can enhance binding affinity to GABA receptors, potentially leading to improved therapeutic outcomes in epilepsy treatment .

Anxiolytic Effects
The compound's structural characteristics suggest potential anxiolytic (anti-anxiety) effects. Compounds in this class typically modulate GABAergic neurotransmission, which is crucial in anxiety disorders. Preclinical studies are necessary to evaluate its efficacy and safety profile compared to existing anxiolytics .

Antitumor Properties
Recent investigations into the anticancer potential of benzodiazepines have highlighted their ability to induce apoptosis in cancer cells. Preliminary data suggests that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism likely involves the modulation of apoptotic pathways and cell cycle regulation .

Pharmacology

Drug Development
The compound serves as a lead structure for the development of new pharmacological agents targeting neurological disorders. Its synthesis and modification can lead to a library of compounds with tailored pharmacokinetic and pharmacodynamic properties. This approach is particularly relevant in the context of drug resistance observed with current therapies .

Neuroprotective Effects
Emerging research indicates that certain benzodiazepine derivatives may have neuroprotective effects against oxidative stress and neuroinflammation. This opens avenues for exploring this compound in neurodegenerative disease models such as Alzheimer's and Parkinson's disease .

Material Science

Polymer Chemistry
In material science, the incorporation of benzodiazepine derivatives into polymer matrices has been investigated for creating smart materials with responsive properties. The unique chemical structure can enhance the thermal and mechanical properties of polymers while also imparting bioactivity .

Nanotechnology Applications
The compound's ability to form stable complexes with metal ions has implications in nanotechnology for developing nanocarriers for drug delivery systems. These systems can improve the solubility and bioavailability of poorly soluble drugs while providing controlled release profiles .

Case Study 1: Anticonvulsant Screening

A study conducted on various benzodiazepine derivatives demonstrated that modifications at the 8-position significantly enhanced anticonvulsant activity in rodent models. The study highlighted that this compound showed promising results comparable to established anticonvulsants like diazepam .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The compound was effective against breast and lung cancer cell lines at micromolar concentrations.

Mechanism of Action

The mechanism of action of 4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with benzodiazepine receptors in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor complex, enhancing the inhibitory effects of GABA by increasing the frequency of chloride ion channel opening. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Compound 2g, bearing a chlorine substituent at position 8, exhibits a lower yield (55%) compared to other analogs (e.g., 99% for trifluoromethyl-substituted 2h), suggesting steric or electronic challenges in chloro-substituted derivatives .
  • Protecting Groups : The Boc group in the target compound offers advantages in stability and deprotection flexibility compared to tosyl (2g) or methoxyphenyl groups.
  • Natural vs.
Physicochemical and Crystallographic Properties
  • Boiling Point/Density : The target compound’s high boiling point (397.5°C) and density (1.177 g/cm³) reflect its bulky Boc group and chlorine substituent, distinguishing it from solid-phase analogs like 2g .
  • Crystallography : While the target compound’s crystal structure is unreported, related benzodiazepines (e.g., 2,2,4-trimethyl derivatives) adopt chair conformations with dihedral angles of 17–21° between aromatic and diazepine rings. Hydrogen bonding (N–H⋯O, O–H⋯N) stabilizes their crystal lattices .

Biological Activity

4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS Number: 886364-27-8) is a synthetic compound belonging to the benzodiazepine class. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will detail its synthesis, biological activity, and relevant case studies.

  • IUPAC Name : tert-butyl 8-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
  • Molecular Formula : C14H19ClN2O2
  • Molecular Weight : 282.77 g/mol
  • Physical Form : White to yellow solid
  • Purity : 97% .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzodiazepine core through cyclization reactions followed by chlorination and subsequent esterification to introduce the Boc (tert-butoxycarbonyl) protecting group. Various methods have been reported for synthesizing similar compounds within this class .

Pharmacological Profile

Studies indicate that compounds structurally related to this compound exhibit a range of biological activities:

  • CNS Activity : Benzodiazepines are known for their anxiolytic and sedative properties. Compounds with similar structures have been shown to modulate GABA_A receptors, leading to anxiolytic effects .
  • Anticancer Properties : Some derivatives of benzodiazepines have demonstrated potential in inhibiting cancer cell proliferation. For instance, fused diazepines have been reported to induce apoptosis in various cancer cell lines .
  • Neuroprotective Effects : Research has suggested that certain benzodiazepine derivatives may protect against neurodegeneration by modulating signaling pathways involved in neuronal survival .

Case Studies

StudyFindings
Conde-Ceide et al. (2022)Reported that diazepine derivatives showed efficacy as mGlu5 receptor-positive allosteric modulators in preclinical models of schizophrenia .
In vitro studies on related compoundsIndicated significant inhibition of myeloid leukemia cell differentiation protein (Mcl-1), suggesting potential for therapeutic applications in hematological malignancies .
Pharmacokinetic studiesDemonstrated favorable absorption and distribution profiles in animal models for benzodiazepine derivatives similar to 4-Boc-8-Chloro compounds .

The biological activity of this compound is primarily attributed to its interaction with GABA_A receptors. By enhancing the inhibitory effects of GABA (gamma-Aminobutyric acid), these compounds can induce sedation and anxiolytic effects. Additionally, the presence of the chloro substituent may enhance lipophilicity and receptor binding affinity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Boc-8-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine?

  • Methodology : Start with a benzodiazepine core functionalized at the 8-position with chlorine. Introduce the Boc (tert-butoxycarbonyl) protecting group via acylation under basic conditions, as seen in analogous syntheses of Boc-protected benzodiazepines . Purification typically involves recrystallization from water-alcohol mixtures to isolate the crystalline product. For example, in related compounds, methanol is used as a solvent, followed by extraction with chloroform and drying over anhydrous Na₂SO₄ .
  • Critical Considerations : Monitor reaction progress using TLC or HPLC to ensure complete substitution. Optimize temperature (e.g., 323 K for NaBH₄-mediated reductions) to avoid side reactions .

Q. How can X-ray crystallography validate the molecular structure of this compound?

  • Procedure : Use a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) for data collection. Refine the structure with SHELXL, applying constraints for hydrogen atoms (e.g., N–H = 0.86 Å) and anisotropic displacement parameters for non-H atoms .
  • Data Interpretation : Compare bond lengths (e.g., C–C: ~1.50–1.54 Å, C–N: ~1.45–1.49 Å) and dihedral angles (e.g., 17–21° between the benzodiazepine ring and aromatic substituents) to literature values for structural validation .

Q. What analytical techniques are suitable for purity assessment and functional group analysis?

  • Recommended Methods :

  • NMR : Assign peaks using ¹H and ¹³C spectra. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.3–1.5 ppm.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ions).
  • IR Spectroscopy : Identify carbonyl stretches (C=O of Boc group at ~1680–1720 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 8-chloro and Boc substituents?

  • Experimental Design :

  • Synthese analogs with substitutions at the 8-position (e.g., 8-fluoro, 8-bromo) and varying protecting groups (e.g., Fmoc, Cbz).
  • Test bioactivity in receptor-binding assays (e.g., GABAₐ for anxiolytic effects) or enzyme inhibition studies. For example, clozapine derivatives show CNS activity via dopamine receptor modulation .
    • Data Analysis : Use statistical tools (e.g., IC₅₀ comparisons, molecular docking) to correlate substituent electronic properties (Hammett σ values) with activity .

Q. What challenges arise in resolving discrepancies between crystallographic and computational conformational predictions?

  • Case Study : In related benzodiazepines, crystallography reveals chair conformations for the diazepine ring, while DFT calculations may favor boat forms due to solvation effects.
  • Resolution : Apply high-resolution crystallography (R-factor < 0.05) and refine hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the chair conformation) . Use molecular dynamics simulations with explicit solvent models to reconcile differences .

Q. How can metabolic stability be evaluated for this compound in preclinical studies?

  • Approach :

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect oxidative products (e.g., hydroxylation at the 8-chloro position or Boc deprotection).
    • Key Parameters : Calculate half-life (t½) and intrinsic clearance (CLint) to predict hepatic extraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.